molecular formula C10H14N2O2 B13557789 N-[2-(2-Aminoethoxy)phenyl]acetamide

N-[2-(2-Aminoethoxy)phenyl]acetamide

Cat. No.: B13557789
M. Wt: 194.23 g/mol
InChI Key: ZNVACMDNFJHZJS-UHFFFAOYSA-N
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Description

N-[2-(2-Aminoethoxy)phenyl]acetamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of acetamide and contains an aminoethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Aminoethoxy)phenyl]acetamide typically involves the reaction of 2-(2-aminoethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-(2-aminoethoxy)aniline and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Procedure: The acetic anhydride is added dropwise to a solution of 2-(2-aminoethoxy)aniline in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Aminoethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N-[2-(2-Aminoethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Aminoethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-Aminoethoxy)phenyl]acetamide hydrochloride: A hydrochloride salt form of the compound with similar properties.

    2-(2-Aminoethoxy)aniline: A precursor in the synthesis of this compound.

    Acetanilide: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[2-(2-aminoethoxy)phenyl]acetamide

InChI

InChI=1S/C10H14N2O2/c1-8(13)12-9-4-2-3-5-10(9)14-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

ZNVACMDNFJHZJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCCN

Origin of Product

United States

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